![molecular formula C13H19N7O6S3 B13427769 [4-[[[2-(3,4-dihydro-1,1-dioxido-2H-1,2,4,6-thiatriazin-3-yl)ethyl]thio]methyl]-2-thiazolyl]guanidine Maleate; 2-(4-(((2-(1,1-Dioxido-3,4-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethyl)sulfanyl)methyl)-1,3-thiazol-2-yl)guanidine maleate; Famotidine Impurity C1 as Maleate; Famotidine Formaldehyde Adduct Maleate](/img/structure/B13427769.png)
[4-[[[2-(3,4-dihydro-1,1-dioxido-2H-1,2,4,6-thiatriazin-3-yl)ethyl]thio]methyl]-2-thiazolyl]guanidine Maleate; 2-(4-(((2-(1,1-Dioxido-3,4-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethyl)sulfanyl)methyl)-1,3-thiazol-2-yl)guanidine maleate; Famotidine Impurity C1 as Maleate; Famotidine Formaldehyde Adduct Maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[[[2-(3,4-dihydro-1,1-dioxido-2H-1,2,4,6-thiatriazin-3-yl)ethyl]thio]methyl]-2-thiazolyl]guanidine Maleate, also known as 2-(4-(((2-(1,1-Dioxido-3,4-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethyl)sulfanyl)methyl)-1,3-thiazol-2-yl)guanidine maleate, Famotidine Impurity C1 as Maleate, or Famotidine Formaldehyde Adduct Maleate, is a chemical compound that is primarily recognized as an impurity of Famotidine. Famotidine is a well-known histamine H2 receptor antagonist used to treat conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[[2-(3,4-dihydro-1,1-dioxido-2H-1,2,4,6-thiatriazin-3-yl)ethyl]thio]methyl]-2-thiazolyl]guanidine Maleate involves multiple steps. The primary synthetic route includes the reaction of 2-(3,4-dihydro-1,1-dioxido-2H-1,2,4,6-thiatriazin-3-yl)ethyl chloride with 2-thiazolylmethylthiol in the presence of a base. This intermediate is then reacted with guanidine to form the final product. The reaction conditions typically involve controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and efficient purification methods such as crystallization or chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen atoms, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various substituted thiazole derivatives
科学研究应用
Chemistry
In chemistry, this compound is used as a reference standard for the identification and quantification of impurities in Famotidine formulations. It is also studied for its unique chemical properties and reactivity.
Biology
In biological research, the compound is used to study the metabolic pathways and degradation products of Famotidine. It helps in understanding the pharmacokinetics and pharmacodynamics of Famotidine.
Medicine
In medicine, the compound is investigated for its potential effects and interactions with histamine H2 receptors. It is also studied for its role in the stability and efficacy of Famotidine formulations.
Industry
In the pharmaceutical industry, the compound is used in quality control processes to ensure the purity and safety of Famotidine products. It is also involved in the development of new formulations and drug delivery systems.
作用机制
The mechanism of action of [4-[[[2-(3,4-dihydro-1,1-dioxido-2H-1,2,4,6-thiatriazin-3-yl)ethyl]thio]methyl]-2-thiazolyl]guanidine Maleate is primarily related to its interaction with histamine H2 receptors. The compound acts as an antagonist, blocking the binding of histamine to these receptors. This inhibition reduces the production of stomach acid, providing relief from conditions such as peptic ulcers and GERD. The molecular targets include the histamine H2 receptors located on the parietal cells of the stomach lining.
相似化合物的比较
Similar Compounds
Famotidine: The parent compound, used as a histamine H2 receptor antagonist.
Ranitidine: Another histamine H2 receptor antagonist with a similar mechanism of action.
Cimetidine: A histamine H2 receptor antagonist with a different chemical structure but similar therapeutic effects.
Uniqueness
[4-[[[2-(3,4-dihydro-1,1-dioxido-2H-1,2,4,6-thiatriazin-3-yl)ethyl]thio]methyl]-2-thiazolyl]guanidine Maleate is unique due to its specific structure and the presence of the thiatriazinyl and thiazolyl groups. These structural features contribute to its distinct chemical properties and reactivity compared to other histamine H2 receptor antagonists. Additionally, its role as an impurity in Famotidine formulations highlights its importance in pharmaceutical quality control and research.
属性
分子式 |
C13H19N7O6S3 |
|---|---|
分子量 |
465.5 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;2-[4-[2-(1,1-dioxo-3,6-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C9H15N7O2S3.C4H4O4/c10-8(11)15-9-14-6(4-20-9)3-19-2-1-7-12-5-13-21(17,18)16-7;5-3(6)1-2-4(7)8/h4,13H,1-3,5H2,(H,12,16)(H4,10,11,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI 键 |
SEFIKAOEGNFOFV-BTJKTKAUSA-N |
手性 SMILES |
C1NS(=O)(=O)NC(=N1)CCSCC2=CSC(=N2)N=C(N)N.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
C1NS(=O)(=O)NC(=N1)CCSCC2=CSC(=N2)N=C(N)N.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13427697.png)
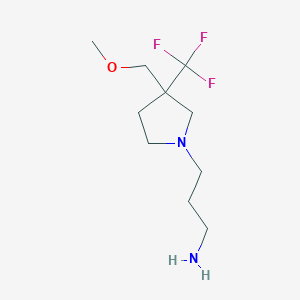
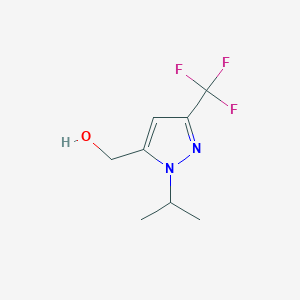
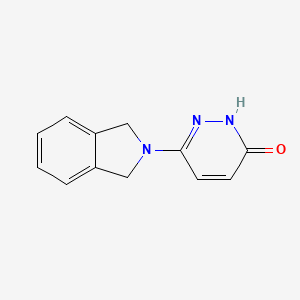

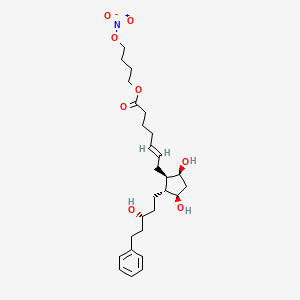
![(4R)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone](/img/structure/B13427734.png)
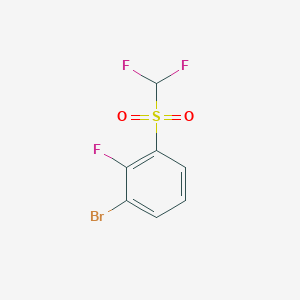
![Ethyl (2Z)-2-[(Acetyloxy)imino]-2-amino-acetic Acid Ester](/img/structure/B13427741.png)
![1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13427745.png)
